Desacetylumuravumbolide
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Overview
Description
Desacetylumuravumbolide is a natural product found in Tetradenia riparia with data available.
Scientific Research Applications
Synthesis and Anticancer Activity
- Total Synthesis and Biological Evaluation : Desacetylumuravumbolide has been synthesized through a process involving commercially available propargyl alcohol, with key steps including alkynylation, Noyori asymmetric reduction, and Still–Gennari olefination. This compound demonstrated potent anticancer activity against various cancer cell lines, including HeLa, MDA-MB-231, MCF7, and A549 (Sabitha et al., 2012).
Chemical Structure and Asymmetric Synthesis
- Asymmetric Synthesis : The first asymmetric synthesis of enantiopure this compound, confirming its revised structures and configurations, has been achieved. This process involved asymmetric reduction, allylboration, and ring-closing metathesis (Reddy et al., 2001).
Stereoselective Synthesis
- Stereoselective Total Synthesis : An efficient and simple stereoselective synthesis of this compound has been described, starting from valeraldehyde. The methodology included a highly enantioselective zinc-mediated addition of protected 2 alkyn-1-ol to aldehyde, Crimmins aldol reaction, and Horner–Wadsworth–Emmons olefination (Shekhar et al., 2011).
Antibacterial Activity and Wound Healing
- Antibacterial Activity and Wound Healing : this compound, isolated from Azadirachta indica, along with other derivatives, showed efficacy in combination with first-generation cephalosporin antibiotics against major wound-associated bacterial pathogens. This combination displayed synergistic activity and could be clinically significant for controlling infections in wounds (Dhanya et al., 2015).
Properties
Molecular Formula |
C12H18O3 |
---|---|
Molecular Weight |
210.27 g/mol |
IUPAC Name |
(2R)-2-[(Z,3S)-3-hydroxyhept-1-enyl]-2,3-dihydropyran-6-one |
InChI |
InChI=1S/C12H18O3/c1-2-3-5-10(13)8-9-11-6-4-7-12(14)15-11/h4,7-11,13H,2-3,5-6H2,1H3/b9-8-/t10-,11+/m0/s1 |
InChI Key |
AKDFAXNMDAJWDL-DOSOYNOZSA-N |
Isomeric SMILES |
CCCC[C@@H](/C=C\[C@H]1CC=CC(=O)O1)O |
Canonical SMILES |
CCCCC(C=CC1CC=CC(=O)O1)O |
Synonyms |
desacetylumuravumbolide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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